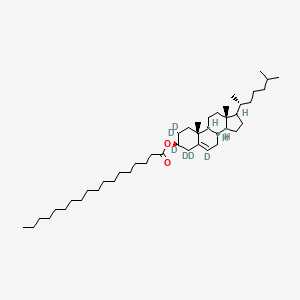

Cholesterol stearate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H80O2 |

|---|---|

Poids moléculaire |

659.2 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D |

Clé InChI |

XHRPOTDGOASDJS-WWDJCYRQSA-N |

SMILES isomérique |

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Data Presentation: Certificate of Analysis Summary

An in-depth technical guide on the core topic of the Certificate of Analysis for Cholesterol Stearate-d6 is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the typical data, experimental protocols, and quality control workflow associated with this stable isotope-labeled internal standard.

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. This information is crucial for ensuring the identity, purity, and suitability of the standard for quantitative analytical applications.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Chemical Name | Cholest-5-en-2,2,3,4,4,6-d6-3-ol, 3-octadecanoate, (3β)-[1] |

| CAS Number | 2692624-28-3[1][2][3][4] |

| Unlabeled CAS | 35602-69-8[2][3][4] |

| Molecular Formula | C₄₅H₇₄D₆O₂[1][2][3][4] |

| Molecular Weight | 659.15 g/mol [1][2][3][4] |

| Appearance | White to off-white solid[2][3][4] |

| Solubility | Chloroform (B151607) (25 mg/mL, requires sonication and warming)[2][3][4] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2][3][4] |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity | HPLC, GC-MS | >96%[1] |

| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below. These protocols are representative of standard analytical procedures for the characterization of isotopically labeled internal standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm.

-

Procedure: A solution of this compound in the mobile phase is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the sample in a suitable solvent (e.g., chloroform).

-

Oven Program: A temperature gradient is used to ensure separation of the analyte from any impurities.

-

Mass Spectrometry: Electron Ionization (EI) mode. The mass spectrum is scanned over a relevant mass range to identify the molecular ion and characteristic fragment ions.[5]

-

Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification and can be used to assess purity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

-

¹H NMR: The spectrum is analyzed for the chemical shifts, integration, and multiplicity of the proton signals to confirm the structure of the molecule. The absence of signals at specific positions confirms the deuterium (B1214612) labeling.

-

¹³C NMR: The spectrum provides information on the carbon skeleton of the molecule, further confirming the identity.

-

Mass Spectrometry (MS) for Isotopic Enrichment

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Procedure: A solution of the sample is infused into the mass spectrometer. The instrument is operated in high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ions. The relative intensities of the ion corresponding to this compound and any unlabeled or partially labeled species are used to calculate the isotopic enrichment.

Mandatory Visualization

The following diagram illustrates a typical workflow for the Certificate of Analysis of a chemical standard like this compound.

Caption: Workflow for Certificate of Analysis of this compound.

References

An In-depth Technical Guide to the Isotopic Purity of Cholesterol Stearate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and isotopic purity analysis of Cholesterol stearate-d6. This deuterated analog of a crucial biological molecule serves as an invaluable internal standard in mass spectrometry-based lipidomics and as a tracer in metabolic research. Ensuring its chemical and isotopic purity is paramount for accurate quantification and reliable experimental outcomes.

Introduction to this compound

This compound is an isotopically labeled version of cholesterol stearate (B1226849), where six hydrogen atoms on the cholesterol moiety have been replaced with deuterium (B1214612). It is primarily used as an internal standard for the quantification of endogenous cholesterol stearate and other cholesterol esters in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The known concentration of the deuterated standard allows for the precise determination of the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₄₅H₇₄D₆O₂ |

| Molecular Weight | ~659.15 g/mol |

| CAS Number | 2692624-28-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform (B151607) |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the deuterated cholesterol precursor (Cholesterol-d6) followed by its esterification with stearic acid. While specific proprietary synthesis methods may vary, a general and plausible chemical pathway is outlined below.

Step 1: Synthesis of Cholesterol-d6

The deuterium labels are typically introduced onto the A-ring of the cholesterol backbone.[2] This can be achieved through various organic synthesis techniques, often starting from a cholesterol derivative and using deuterated reagents.

Step 2: Esterification

The deuterated cholesterol is then esterified with stearic acid. This can be accomplished through several standard esterification methods, such as using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or by converting stearic acid to its more reactive acyl chloride.

dot

Caption: Generalized synthesis pathway for this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically assessed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition).[3][4][5]

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., chloroform or isopropanol) to a concentration of approximately 1 µg/mL.

-

Further dilute the stock solution with the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid and 1 mM ammonium (B1175870) acetate) to a final concentration of 10-100 ng/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% formic acid and 1 mM ammonium acetate.

-

Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 0.1% formic acid and 1 mM ammonium acetate.

-

Gradient: A suitable gradient to elute the non-polar cholesterol ester, for example, starting at 30% B and increasing to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. ESI is effective for detecting ammonium adducts of cholesterol esters.

-

Scan Mode: Full scan from m/z 600-700 to observe the isotopologue cluster.

-

Resolution: > 70,000 FWHM to resolve the isotopic peaks.

-

Expected Ions: The primary ion observed will likely be the ammonium adduct [M+NH₄]⁺. For C₄₅H₇₄D₆O₂, the monoisotopic mass of the neutral molecule is approximately 658.69. The expected m/z for the [M+NH₄]⁺ adduct of the d6 species will be around 676.7.

-

Data Analysis and Presentation

The high-resolution mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6). By measuring the relative intensity of each peak, the isotopic distribution can be calculated.

Table 2: Theoretical Isotopologue Distribution for 99% Isotopic Enrichment

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d0 | 0 | < 0.01 |

| d1 | 1 | < 0.01 |

| d2 | 2 | < 0.01 |

| d3 | 3 | 0.01 |

| d4 | 4 | 0.15 |

| d5 | 5 | 5.70 |

| d6 | 6 | 94.14 |

Note: This is a theoretical distribution calculated using a binomial expansion for a compound with 6 deuterium sites, assuming a 99% isotopic enrichment at each site. Actual distributions may vary based on the synthesis.

dot

Caption: Workflow for isotopic purity analysis by LC-HRMS.

NMR spectroscopy provides complementary information to MS. While MS gives the overall isotopologue distribution, NMR can confirm the positions of the deuterium labels and provide an independent measure of the overall isotopic enrichment.

Experimental Protocol: Quantitative NMR

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (B32938) (CDCl₃).

-

Add a known amount of an internal standard with a long relaxation time for quantification purposes.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum. The positions where deuterium has replaced hydrogen (positions 2, 3, 4, and 6 on the cholesterol core) will show a significant reduction in the integral of the corresponding proton signals.

-

By comparing the integrals of the residual proton signals at the labeled positions to the integrals of signals from unlabeled positions (e.g., the stearate chain protons or other cholesterol protons), the percentage of deuteration at each site can be estimated.

-

-

²H NMR Spectroscopy:

-

Acquire a proton-decoupled ²H NMR spectrum. This spectrum will show signals only for the deuterium atoms in the molecule.

-

The chemical shifts of the signals will confirm that the deuterium is located at the expected positions.

-

Quantitative ²H NMR, using an appropriate internal or external standard, can be used to determine the total deuterium content of the sample.[6][7][8][9]

-

-

¹³C NMR Spectroscopy:

-

In a ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield. This provides further confirmation of the labeling positions.

-

Table 3: Representative NMR Parameters for Isotopic Purity Analysis

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer | 400 MHz or higher | 60 MHz or higher |

| Solvent | CDCl₃ | CHCl₃ |

| Pulse Sequence | Standard single pulse | Single pulse with proton decoupling |

| Relaxation Delay | > 5 x T₁ | > 5 x T₁ |

| Number of Scans | 16 - 64 | 256 - 1024 or more |

dot

Caption: Workflow for isotopic purity analysis by NMR spectroscopy.

Conclusion

The determination of the isotopic purity of this compound is a multi-faceted process that requires the use of orthogonal analytical techniques. High-resolution mass spectrometry is indispensable for elucidating the distribution of different isotopologues, which is crucial for its application as an internal standard. NMR spectroscopy provides confirmatory evidence of the labeling positions and an independent measure of isotopic enrichment. By combining these detailed analytical approaches, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible results in the field of lipidomics and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesterol-2,2,3,4,4,6-d6 | 92543-08-3 | Benchchem [benchchem.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 2H KIEs from Competition Experiments: Increased Accuracy via Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Landscape of Cholesterol Stearate-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Cholesterol stearate-d6, a critical internal standard for mass spectrometry-based lipidomics. This document details commercially available sources, pricing information, and a representative experimental protocol for its application.

Core Applications: A High-Purity Internal Standard

This compound is the deuterium-labeled version of Cholesterol stearate. Its primary application in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows for precise quantification in complex biological samples by correcting for variations during sample preparation and analysis.

Commercial Sourcing and Availability of this compound

A summary of suppliers for this compound is provided below. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity | Available Quantities | Pricing |

| Larodan | Cholesteryl Stearate-d6 (71-6418) | 2692624-28-3 | C₄₅H₇₄D₆O₂ | >96% | 10 mg | Price on request |

| MedChemExpress | This compound (HY-W010695S) | 2692624-28-3 | C₄₅H₇₄D₆O₂ | Not specified | Inquire for details | Price on request |

| Pharmaffiliates | Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate | Not specified | C₄₅H₇₄D₆O₂ | Not specified | Inquire for details | Price on request |

| Cayman Chemical | Cholesterol-d6 (for reference) | 60816-17-3 | C₂₇H₄₀D₆O | ≥99% deuterated forms | 5 mg | $116.00 |

| Avanti Polar Lipids (via Sigma-Aldrich) | cholesterol-d6 (700172P) | 60816-17-3 | C₂₇H₄₀D₆O | >99% (TLC) | 10 mg | Inquire for details |

Experimental Protocol: Quantification of Cholesteryl Esters Using this compound as an Internal Standard

The following is a representative protocol for the extraction and analysis of cholesteryl esters from biological samples, such as cultured cells, using this compound as an internal standard. This protocol is based on established lipidomics methodologies.

1. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method):

-

Harvest cultured cells and resuspend in phosphate-buffered saline (PBS).

-

Transfer the cell suspension to a glass tube with a Teflon-lined cap.

-

Add a known quantity of this compound (internal standard) in a suitable solvent (e.g., chloroform (B151607) or toluene) to the cell suspension. The amount should be determined based on the expected concentration of the endogenous analytes.

-

Add methanol (B129727) and chloroform to the sample in a ratio that results in a single-phase mixture (typically around 1:2:0.8 PBS:methanol:chloroform).

-

Vortex the mixture thoroughly to ensure complete extraction of lipids.

-

Induce phase separation by adding chloroform and water, resulting in a final ratio of approximately 2:2:1.8 chloroform:methanol:water.

-

Centrifuge the sample to facilitate phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

2. Sample Analysis by LC-MS/MS:

-

Reconstitute the dried lipid extract in an appropriate solvent for reverse-phase liquid chromatography (e.g., methanol/isopropanol mixture).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the lipid species using a C18 reverse-phase column with a gradient elution profile.

-

Detect the parent and fragment ions of both the endogenous cholesteryl esters and the this compound internal standard using multiple reaction monitoring (MRM) or a similar targeted scanning mode.

-

Quantify the endogenous cholesteryl esters by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing this compound as an internal standard in a mass spectrometry-based lipidomics experiment.

Caption: Workflow for quantitative lipid analysis using an internal standard.

This guide serves as a starting point for researchers incorporating this compound into their analytical workflows. For specific applications, optimization of the protocol may be necessary. It is recommended to consult the technical data sheets provided by the suppliers and relevant scientific literature for further details.

References

Cholesterol stearate-d6 solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Cholesterol Stearate-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, complete with experimental protocols and relevant biological pathway context. The information is intended to assist researchers and professionals in drug development and lipid-related studies.

Core Topic: this compound Solubility

This compound is a deuterated form of cholesteryl stearate (B1226849), an ester of cholesterol and stearic acid. It is commonly used as an internal standard in mass spectrometry-based analysis or as a tracer in lipid metabolism studies.[1] Understanding its solubility is critical for accurate sample preparation, formulation development, and interpretation of experimental results.

Quantitative Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature. Lipids, including this compound, are generally soluble in non-polar organic solvents and poorly soluble in polar solvents like water.[2][3][4]

While specific quantitative data for this compound is limited, the following table summarizes the available information and provides data for the closely related compounds, cholesteryl stearate and cholesterol, as a proxy. The solubility of the deuterated and non-deuterated forms is expected to be very similar.

| Compound | Solvent | Solubility | Notes |

| This compound | Chloroform | 25 mg/mL (37.93 mM) | Requires sonication and warming.[1] |

| Cholesteryl Stearate | Chloroform | Slightly soluble | - |

| Cholesteryl Stearate | Methanol | Slightly soluble | - |

| Cholesteryl Stearate | Water | Insoluble | [4] |

| Cholesterol | Ethanol | ~32.5 mg/100 mL | [5] |

| Cholesterol | Isopropanol | ~48.9 mg/100 mL | [5] |

| Cholesterol | Acetone | ~32.5 mg/100 mL | [5] |

| Cholesterol | n-Alkanols | Solubility varies with chain length | A maximum solubility is observed between a chain length of six and seven.[6] |

Experimental Protocols

Determining the precise solubility of this compound in a specific solvent for a given application often requires experimental validation. Below are detailed methodologies that can be adapted for this purpose.

Method 1: Shake-Flask Method for Saturation Solubility

This is a common method for determining the equilibrium solubility of a compound in a solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A rotator or shaker can be used.

-

Separation: Centrifuge the vial to pellet the excess, undissolved solid.

-

Sampling: Carefully extract a known volume of the supernatant.

-

Dilution: Dilute the supernatant with a suitable organic solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Method 2: Hot-Stage Microscopy (HSM)

HSM is a visual method to estimate the saturation solubility of a compound in a solid or semi-solid lipid excipient, but the principles can be adapted for solvents.

-

Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.

-

Heating and Observation: The slides are heated at a controlled rate on a hot stage under a polarized light microscope.

-

Endpoint Determination: Observe the temperature at which the last crystals of this compound dissolve. At concentrations above the saturation solubility, drug crystals will be seen floating in the molten excipient.

-

Data Analysis: The saturation solubility is determined as the concentration at which no crystals are observed above the melting point of the excipient.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining the equilibrium solubility of a lipid.

Signaling Pathway Involving Cholesterol Esters

Cholesterol esters are not merely storage forms of cholesterol; they are also implicated in cellular signaling pathways, particularly those related to cell proliferation and cancer.[7][8] Cholesterol esterification is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[7][8] this compound can be used as a tracer to study the dynamics of these pathways.

The diagram below depicts a simplified signaling pathway where cholesterol esterification plays a role in promoting cell cycle progression.

Caption: A simplified signaling pathway illustrating the role of ACAT and cholesterol esterification in cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 4. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of Cholesterol Stearate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Cholesterol Stearate-d6. The information is compiled from available Safety Data Sheets (SDS) for the structurally analogous non-deuterated compound, cholesteryl stearate, as specific toxicological studies on the deuterated form are not publicly available. Deuteration is not expected to alter the fundamental toxicological properties of the molecule. This guide includes physical and chemical properties, handling and storage recommendations, and relevant experimental protocols for safety assessment.

Compound Identification and Properties

This compound is a deuterated form of cholesterol stearate, a cholesterol ester. It is primarily used as an internal standard in mass spectrometry-based lipidomics research.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, cholesteryl stearate.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | Cholest-5-en-2,2,3,4,4,6-d6-3-ol, 3-octadecanoate, (3β)- | [1] |

| CAS Number | 2692624-28-3 | [1] |

| Molecular Formula | C₄₅H₇₄D₆O₂ | [1] |

| Molecular Weight | 659.15 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | >96% | [1] |

| Storage | -20°C to -80°C | [2] |

Table 2: Properties of Cholesteryl Stearate (Non-deuterated)

| Property | Value | Reference |

| CAS Number | 35602-69-8 | [3] |

| Molecular Formula | C₄₅H₈₀O₂ | [4][5] |

| Molecular Weight | 653.12 g/mol | [6] |

| Melting Point | 79-83 °C | [3][6] |

| Solubility | Insoluble in water. Soluble in chloroform. | [7] |

| Appearance | White powder | [3][7] |

Hazard Identification and Safety Precautions

Based on the Safety Data Sheets for the non-deuterated cholesteryl stearate, the compound is not classified as hazardous according to OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008.[3][8][9][10] No specific hazards have been identified.

Handling and Personal Protective Equipment (PPE)

Prudent laboratory practices should be followed when handling this compound.

-

Engineering Controls : Use in a well-ventilated area.[11]

-

Eye/Face Protection : Wear safety glasses with side-shields.[3][11]

-

Skin Protection : Wear protective gloves and a lab coat.[3][11]

-

Respiratory Protection : Not required under normal use conditions.[3]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice.[11]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage temperature is in a freezer at -20°C.[2]

First-Aid Measures

-

Inhalation : Move to fresh air.

-

Skin Contact : Wash off with soap and plenty of water.[3]

-

Eye Contact : Rinse thoroughly with plenty of water.[3]

-

Ingestion : Rinse mouth with water.[3]

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of new or uncharacterized compounds like this compound, a series of standardized in vitro and in vivo tests are recommended. The following are examples of relevant OECD (Organisation for Economic Co-operation and Development) guidelines.

In Vitro Cytotoxicity Assay (Based on MTT Assay)

This protocol is a general method to assess the potential of a substance to cause cell death.

Caption: Workflow for an in vitro cytotoxicity MTT assay.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test assesses the potential of a substance to cause skin irritation.

Caption: Workflow for the OECD 439 skin irritation test.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

Caption: Workflow for the OECD 405 eye irritation test.

Biological Role of Cholesterol Esters

Cholesterol esters are a storage and transport form of cholesterol. They are central to lipid metabolism and are involved in various cellular processes.

Cholesterol Ester Metabolism Pathway

The diagram below illustrates the key steps in the synthesis and hydrolysis of cholesterol esters.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 4. rrma-global.org [rrma-global.org]

- 5. x-cellr8.com [x-cellr8.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]

- 9. iivs.org [iivs.org]

- 10. iivs.org [iivs.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Characteristics of Cholesterol Stearate-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of Cholesterol stearate-d6, a deuterated form of Cholesterol stearate (B1226849). It includes key data, experimental applications, and relevant biochemical pathways to support its use in research and development.

Core Physical and Chemical Properties

This compound is the deuterium-labeled counterpart of Cholesterol stearate. The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1][2][3]

General Properties

The fundamental identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C45H74D6O2 | [1][2][4] |

| Molecular Weight | 659.15 g/mol | [1][2][4] |

| CAS Number | 2692624-28-3 | [1][2] |

| Appearance | Solid, White to off-white powder | [1][2][4] |

| Purity | >96% | [4] |

Physicochemical Data

| Property | Value | Reference |

| Solubility | Chloroform: 25 mg/mL (requires sonication and warming) | [1][2] |

| Insoluble in water | [5] | |

| Melting Point (unlabeled) | 79-83 °C | [5][6][7][8] |

| Boiling Point (unlabeled) | ~619 °C (rough estimate) | [5] |

Storage and Stability

Proper storage is essential to maintain the isotopic and chemical integrity of this compound.

| Condition | Storage Duration | Reference |

| Powder at -20°C | 3 years | [1][2] |

| Powder at 4°C | 2 years | [1][2] |

| In Solvent at -80°C | 6 months | [1][2] |

| In Solvent at -20°C | 1 month | [1][2] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the precise quantification of cholesterol esters and other lipids in biological samples using mass spectrometry (MS) techniques like GC-MS and LC-MS.[1][2][3][9] Its known concentration and distinct mass shift allow for the correction of analytical variability during sample preparation and analysis.

General Protocol for Quantification of Cholesteryl Esters using LC-MS/MS

This protocol outlines a typical workflow for using this compound as an internal standard for quantifying an endogenous cholesteryl ester (e.g., Cholesteryl stearate) in a biological matrix.

1. Sample Preparation and Lipid Extraction:

- Harvest biological samples (e.g., cultured cells, plasma, or homogenized tissue).

- Add a precise, known amount of this compound internal standard solution to each sample.

- Perform lipid extraction using a standard method, such as a modified Bligh-Dyer extraction with a chloroform/methanol solvent system.[10][11] This step disrupts cell membranes and lipoproteins to solubilize lipids.[11]

- Vortex the mixture thoroughly and centrifuge to separate the phases.

- Carefully collect the lower organic layer containing the lipids.

- Dry the extracted lipids under a stream of nitrogen.

2. Sample Analysis by UHPLC-MS/MS:

- Reconstitute the dried lipid extract in an appropriate mobile phase.[11]

- Inject the sample into an ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column for separation of lipid species.[11]

- The UHPLC is coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[10]

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]

- MRM Transition for Endogenous Analyte (Cholesteryl Stearate): Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., m/z 369, the cholesterol backbone fragment).[9]

- MRM Transition for Internal Standard (this compound): Monitor the corresponding mass-shifted transition from its deuterated precursor ion to the same product ion.

3. Data Processing and Quantification:

- Integrate the peak areas for both the endogenous analyte and the this compound internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of the endogenous analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Diagrams and Workflows

Visual representations of the analytical process and relevant biological pathways provide a clearer understanding of the context in which this compound is used.

Cholesterol esters, such as Cholesterol stearate, are key molecules in lipid metabolism, primarily involved in the transport and storage of cholesterol.[12][13] Elevated levels of plasma cholesteryl esters are associated with conditions like atherosclerosis.[12] The formation of these esters is catalyzed by two main enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. larodan.com [larodan.com]

- 5. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]

- 6. Cholesteryl stearate 96 35602-69-8 [sigmaaldrich.com]

- 7. CHOLESTERYL STEARATE | 1184-05-0 [chemicalbook.com]

- 8. Cholesteryl stearate 96 35602-69-8 [sigmaaldrich.com]

- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Assessment of altered cholesterol homeostasis by xenobiotics using ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesteryl stearate | C45H80O2 | CID 118246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cholesterol Stearate-d6 in LC-MS/MS Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of cholesterol esters in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cholesterol stearate-d6 as an internal standard.

Introduction

Cholesterol esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. The quantification of specific CE species is of significant interest in various fields of research, including cardiovascular disease, metabolic disorders, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of lipids. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification, as it compensates for variations in sample preparation and matrix effects.

This application note provides a comprehensive protocol for the extraction, separation, and detection of cholesterol esters from human plasma, utilizing this compound as an internal standard.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard is critical for the accurate quantification of analytes by LC-MS/MS. While specific validation data for this compound is not widely published, the following table presents typical performance characteristics for the analysis of cholesterol esters using deuterated internal standards. These values can be used as a benchmark for method development and validation.

| Parameter | Typical Value | Notes |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Dependent on the specific cholesterol ester and matrix. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| **Linearity (R²) ** | > 0.99 | Over a concentration range of 1 - 1000 ng/mL. |

| Intra-day Precision (%CV) | < 15% | Precision determined from replicate analyses on the same day. |

| Inter-day Precision (%CV) | < 15% | Precision determined from replicate analyses on different days. |

| Recovery (%) | 85 - 115% | The efficiency of the extraction process. |

Experimental Protocols

This section details the materials and methods for the quantitative analysis of cholesterol esters in human plasma.

Materials and Reagents

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Methanol (B129727) (LC-MS Grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Formate

-

Formic Acid

-

Isopropanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

Sample Preparation: Liquid-Liquid Extraction

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a spiking solution of 10 µg/mL in methanol.

-

Spike Plasma: In a clean microcentrifuge tube, add 10 µL of the this compound spiking solution to 100 µL of plasma. Vortex briefly.

-

Add Methanol: Add 300 µL of cold methanol to the plasma sample. Vortex for 10 seconds.

-

Add MTBE: Add 1 mL of cold MTBE. Vortex for 1 minute.

-

Phase Separation: Add 250 µL of LC-MS grade water. Vortex for 20 seconds.

-

Centrifuge: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C.

-

Collect Supernatant: Carefully collect the upper organic layer (approximately 1 mL) and transfer it to a new tube.

-

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 55°C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) % B 0.0 32 1.5 45 5.0 52 8.0 58 11.0 66 14.0 70 18.0 75 21.0 97 25.0 97 25.1 32 | 30.0 | 32 |

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

Collision Gas: Argon

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (IS) | 659.7 | 375.4 | 0.05 | 30 | 15 |

| Cholesterol Stearate (C18:0) | 653.6 | 369.4 | 0.05 | 30 | 15 |

| Cholesterol Oleate (C18:1) | 651.6 | 369.4 | 0.05 | 30 | 15 |

| Cholesterol Linoleate (C18:2) | 649.6 | 369.4 | 0.05 | 30 | 15 |

| Cholesterol Arachidonate (C20:4) | 673.6 | 369.4 | 0.05 | 30 | 15 |

Note: The product ion at m/z 369.4 corresponds to the neutral loss of the fatty acid and water from the cholesterol backbone.

Visualizations

Experimental Workflow

Application Note: Quantitative Analysis of Cholesterol Esters Using Cholesterol Stearate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esters (CE) are critical components of cellular lipid metabolism, serving as the primary storage and transport form of cholesterol. The accurate quantification of individual cholesterol ester species is paramount for understanding the pathophysiology of numerous diseases, including atherosclerosis, metabolic syndrome, and neurodegenerative disorders. This application note details a robust and sensitive method for the quantitative analysis of cholesterol esters in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cholesterol Stearate-d6 as an internal standard.[1][2] Deuterated internal standards are crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]

Principle

This method employs a "shotgun lipidomics" or targeted LC-MS/MS approach for the quantification of cholesterol esters. Biological samples are first subjected to a lipid extraction procedure. An internal standard, this compound, is spiked into the sample prior to extraction to account for sample loss and ionization variability. The extracted lipids are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of endogenous cholesterol esters is achieved by comparing the peak area of each analyte to the peak area of the this compound internal standard.

Featured Analyte

-

Internal Standard: this compound

-

Molecular Formula: C₄₅H₇₄D₆O₂

-

Molecular Weight: 659.15

-

CAS Number: 2692624-28-3

-

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cholesterol esters is depicted below.

References

Application Notes and Protocols for Using Cholesterol Stearate-d6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol stearate, a prominent cholesteryl ester, plays a crucial role in the transport and storage of cholesterol within cells. The study of its metabolic fate is pivotal for understanding cellular cholesterol homeostasis and its dysregulation in various diseases, including atherosclerosis and certain cancers. Cholesterol stearate-d6, a deuterated stable isotope of cholesterol stearate, serves as a powerful tracer in metabolic studies. Its incorporation of six deuterium (B1214612) atoms allows for precise quantification and tracking by mass spectrometry, enabling researchers to distinguish it from its endogenous, non-labeled counterparts.

These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments to trace its uptake, intracellular trafficking, and metabolic conversion. The methodologies detailed below are designed to be adaptable to a variety of cell lines and research questions.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₅H₇₄D₆O₂ | [1] |

| Molecular Weight | 659.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Chloroform (25 mg/mL) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (in Solvent) | -80°C for 6 months | [1] |

Table 2: Recommended Starting Concentrations for Cell Treatment

| Cell Type | Suggested Concentration Range | Incubation Time Range |

| Macrophages (e.g., RAW 264.7) | 10 - 50 µM | 4 - 24 hours |

| Hepatocytes (e.g., HepG2) | 20 - 100 µM | 6 - 24 hours |

| Fibroblasts (e.g., WI-38) | 5 - 25 µM | 12 - 48 hours |

| Neuronal Cells | 1 - 10 µM | 24 - 72 hours |

| Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition through dose-response and time-course experiments. |

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Due to its hydrophobicity, this compound requires a carrier for efficient delivery to cells in aqueous culture media. Bovine serum albumin (BSA) is a commonly used carrier that mimics the physiological transport of lipids.

Materials:

-

This compound

-

Fatty acid-free BSA

-

Ethanol (B145695), absolute

-

Sterile phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in absolute ethanol to a concentration of 10 mM.

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.

-

Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. A molar ratio of 1:3 to 1:5 (this compound:BSA) is a good starting point.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

-

Sterilization: Sterilize the this compound-BSA complex by passing it through a 0.22 µm syringe filter.

-

Working Solution: Dilute the sterilized complex in cell culture medium to the desired final working concentration for cell treatment.

Protocol 2: Cell Culture and Treatment

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound-BSA complex (from Protocol 1)

-

Sterile PBS

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To enhance the uptake of the tracer, you may replace the complete medium with serum-free medium for 2-4 hours prior to treatment.

-

Treatment: Remove the medium and replace it with the culture medium containing the this compound-BSA complex at the desired final concentration.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Lipid Extraction from Cells

This protocol is based on the widely used Folch or Bligh-Dyer methods for total lipid extraction.[2][3]

Materials:

-

Treated cells in culture plates

-

Ice-cold PBS

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Lipid Solubilization: Add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture plate to lyse the cells and solubilize the lipids. Scrape the cells and collect the lysate. For a 10 cm plate, 2 mL of the solvent mixture is typically sufficient.

-

Phase Separation: Transfer the lysate to a glass vial. Add 0.25 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 4: Sample Analysis by LC-MS/MS

The analysis of this compound and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Reconstitute the dried lipid extract in an appropriate solvent for your LC system, such as a mixture of isopropanol:acetonitrile:water.

LC-MS/MS Parameters:

-

Column: A C18 reverse-phase column is commonly used for lipidomics.

-

Mobile Phases: Typically, a gradient of two mobile phases is used, for example, Mobile Phase A: Acetonitrile/Water with a small amount of formic acid and ammonium (B1175870) formate, and Mobile Phase B: Isopropanol/Acetonitrile with the same additives.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of cholesterol esters.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound will be its [M+NH₄]⁺ adduct. The product ion will be the neutral loss of the stearic acid-d6 moiety. Specific m/z values should be determined based on the instrument and experimental conditions.

Visualization of Pathways and Workflows

Caption: Experimental workflow for this compound tracing.

Caption: Metabolic fate of this compound in cells.

Concluding Remarks

The use of this compound as a metabolic tracer offers a precise and quantitative method to investigate the dynamics of cholesterol ester metabolism in a cellular context. The protocols provided herein offer a robust framework for conducting such studies. Researchers are encouraged to optimize these protocols for their specific cell models and experimental goals to achieve the most accurate and reproducible results. Careful consideration of the delivery method, working concentrations, and incubation times will be critical for the successful application of this powerful research tool.

References

Application Notes and Protocols: Cholesterol Stearate-d6 in Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesterol Stearate-d6 as a stable isotope tracer in atherosclerosis research. Detailed protocols for in vivo studies, sample analysis, and data interpretation are provided to guide researchers in utilizing this powerful tool to investigate cholesterol ester metabolism, transport, and deposition in the context of atherosclerotic plaque development.

Introduction to this compound in Atherosclerosis Research

Atherosclerosis is a complex inflammatory disease characterized by the accumulation of lipids, particularly cholesterol and cholesteryl esters, within the arterial wall, leading to the formation of atherosclerotic plaques.[1] Understanding the dynamics of cholesterol ester metabolism and transport is crucial for developing effective therapies. This compound is a deuterated analog of cholesterol stearate, a common cholesteryl ester found in atherosclerotic lesions. Its use as a stable isotope tracer allows for the precise tracking and quantification of exogenous cholesterol ester fate in vivo without the need for radioactive isotopes.[2][3]

By introducing this compound into animal models of atherosclerosis, researchers can investigate key processes such as:

-

Intestinal absorption and plasma transport of dietary cholesterol esters.

-

Uptake and accumulation of cholesterol esters in various tissues, including the arterial wall.

-

The contribution of cholesterol esters to foam cell formation and plaque progression.

-

Reverse cholesterol transport (RCT) pathways, involving the removal of cholesterol from peripheral tissues back to the liver for excretion. [4][5]

Key Applications and Experimental Designs

This compound can be employed in a variety of experimental designs to probe different aspects of cholesterol ester metabolism in atherosclerosis.

Tracing Dietary Cholesterol Ester Absorption and Distribution

This application focuses on tracking the journey of dietary cholesterol esters from the intestine into the circulation and their subsequent distribution to various tissues.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, especially when fed a high-fat, high-cholesterol "Western" diet.[1][6]

-

Tracer Administration: this compound, formulated in an appropriate lipid emulsion, is administered to the mice via oral gavage.[7]

-

Sample Collection: Blood samples are collected at various time points to analyze the appearance and clearance of the tracer in plasma. At the end of the study, tissues such as the aorta, liver, and adipose tissue are harvested.

-

Analysis: The concentration of this compound in plasma and tissue lipid extracts is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]

Investigating Cholesterol Ester Accumulation in Atherosclerotic Plaques

This experimental design aims to directly measure the incorporation of circulating cholesterol esters into developing atherosclerotic plaques.

-

Animal Model: ApoE-/- or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are fed a Western diet to induce atherosclerotic plaque formation.[1]

-

Tracer Administration: Once plaques are established, this compound is administered, typically via oral gavage or intravenous injection.

-

Sample Collection: After a defined period, the aortas are carefully dissected, and atherosclerotic plaques are isolated.

-

Analysis: Lipidomic analysis of the plaque tissue is performed to quantify the amount of this compound that has accumulated, providing a direct measure of cholesterol ester influx into the lesion.

Studying Reverse Cholesterol Transport (RCT)

While this compound is a cholesterol ester, its free cholesterol-d6 moiety, after hydrolysis, can be used to trace the initial steps of RCT.

-

Experimental Approach: This is a more complex application requiring careful experimental design and data analysis. It involves tracking the movement of the deuterated cholesterol label from peripheral tissues back to the plasma and liver.[3][10][11]

-

Tracer Administration: Labeled cholesterol esters are introduced into the system.

-

Analysis: The appearance of deuterated free cholesterol in high-density lipoprotein (HDL) particles in the plasma is monitored over time as an indicator of cholesterol efflux from cells.

Experimental Protocols

Protocol 1: In Vivo Tracing of Dietary this compound in ApoE-/- Mice

Objective: To quantify the absorption, plasma kinetics, and tissue distribution of dietary this compound in a mouse model of atherosclerosis.

Materials:

-

ApoE-/- mice (8-12 weeks old)

-

Western-type diet (e.g., 21% fat, 0.15% cholesterol)

-

This compound

-

Corn oil or other suitable lipid vehicle for oral gavage

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Tissue dissection tools

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol, isopropanol)[12]

-

Internal standards for LC-MS/MS analysis (e.g., other deuterated cholesterol esters not used as the tracer)

Procedure:

-

Animal Acclimation and Diet:

-

Acclimate ApoE-/- mice to individual housing for one week.

-

Place mice on a Western diet for 8-12 weeks to induce hypercholesterolemia and atherosclerotic lesions.

-

-

Tracer Preparation and Administration:

-

Prepare a lipid emulsion containing this compound. A typical formulation involves dissolving the tracer in a small amount of chloroform, adding it to corn oil, and then evaporating the chloroform under a stream of nitrogen. The mixture should be vortexed thoroughly to ensure a homogenous suspension.

-

Administer a single dose of the this compound emulsion (e.g., 10-50 mg/kg body weight) to fasted mice via oral gavage.[7]

-

-

Blood and Tissue Collection:

-

Collect blood samples (e.g., 20-30 µL) from the tail vein at multiple time points post-gavage (e.g., 0, 2, 4, 8, 24, and 48 hours). Collect plasma by centrifugation.

-

At the final time point, euthanize the mice and perfuse the circulatory system with saline.

-

Carefully dissect the aorta, liver, and other tissues of interest. Clean the aorta of any adhering adipose and connective tissue.

-

-

Lipid Extraction from Plasma and Tissues:

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extracts in an appropriate solvent for LC-MS/MS analysis.[8]

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.[13]

-

Protocol 2: Quantification of this compound in Atherosclerotic Plaques

Objective: To measure the accumulation of this compound in the aortic plaques of atherosclerotic mice.

Procedure:

-

Follow steps 1 and 2 from Protocol 1 to induce atherosclerosis and administer the tracer.

-

Aorta Dissection and Plaque Isolation:

-

After the designated time for tracer circulation (e.g., 24-48 hours), euthanize the mice and perfuse the heart with saline.

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

Under a dissecting microscope, carefully remove the adventitial tissue.

-

The aorta can be analyzed whole, or the atherosclerotic plaques can be carefully excised.

-

-

Lipid Extraction and Analysis:

-

Perform lipid extraction on the aortic tissue or isolated plaques as described in Protocol 1.

-

Quantify the amount of this compound using LC-MS/MS.

-

Normalize the amount of tracer to the weight of the tissue or the total cholesterol content of the plaque.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between different experimental groups or time points.

Table 1: Plasma Kinetics of this compound

| Time Point (hours) | Plasma Concentration of this compound (ng/mL) |

| 0 | 0 |

| 2 | Example Value |

| 4 | Example Value |

| 8 | Example Value |

| 24 | Example Value |

| 48 | Example Value |

Table 2: Tissue Distribution of this compound at 48 hours

| Tissue | This compound Concentration (ng/mg tissue) |

| Aorta | Example Value |

| Liver | Example Value |

| Adipose Tissue | Example Value |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for tracing this compound in an atherosclerosis mouse model.

Conceptual Diagram of Cholesterol Ester Tracing

Caption: Conceptual pathway of this compound metabolism in vivo.

References

- 1. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Measurement of Reverse Cholesterol Transport Pathways in Humans: In Vivo Rates of Free Cholesterol Efflux, Esterification, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. The Use of Isotope Tracers to Assess Lipid Absorption in Conscious Lymph Fistula Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that reverse cholesterol transport occurs in vivo and requires lecithin-cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of reverse cholesterol transport pathways in humans: in vivo rates of free cholesterol efflux, esterification, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 13. Cholesteryl ester transfer protein corrects dysfunctional high density lipoproteins and reduces aortic atherosclerosis in lecithin cholesterol acyltransferase transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols: Preparation of Cholesterol Stearate-d6 Stock Solutions for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, storage, and application of Cholesterol stearate-d6 stock solutions. This compound is a deuterium-labeled form of Cholesterol stearate, primarily utilized as an internal standard for the accurate quantification of cholesterol and its esters in various biological samples.[1][2][3] Its use is critical in mass spectrometry (MS)-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it compensates for sample loss and variations in ionization efficiency, ensuring data accuracy and reliability.[1][4] These guidelines are designed for researchers in lipidomics, metabolomics, and drug development.

Product Information and Properties

This compound is a stable, isotopically labeled lipid that is chemically and physically similar to its endogenous, unlabeled counterpart, making it an ideal internal standard.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Cholest-5-en-2,2,3,4,4,6-d6-3-ol, 3-octadecanoate, (3β)- | [5] |

| Molecular Formula | C₄₅H₇₄D₆O₂ | [1][2][5] |

| Molecular Weight | 659.15 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [1][2][3] |

| Purity | >96% | [5] |

| Unlabeled CAS No. | 35602-69-8 | [1][2] |

| Labeled CAS No. | 2692624-28-3 |[1][2][5] |

Application Notes: Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods.[1][2][3] In mass spectrometry, the quantification of endogenous analytes can be affected by variability during sample preparation, extraction, and instrument analysis.[4]

By adding a known quantity of a stable isotope-labeled standard like this compound to each sample prior to extraction, these variations can be normalized. The deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass in the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used for quantification, leading to significantly improved accuracy and precision.[4] This approach is a cornerstone of modern lipidomics for studying cholesterol metabolism and its link to various diseases.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mg/mL)

This protocol describes the preparation of a concentrated stock solution that can be stored for long-term use and diluted as needed.

Materials:

-

This compound powder

-

Chloroform (B151607) (High Purity/HPLC Grade)

-

Analytical balance

-

Glass vial with PTFE-lined cap

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) using an analytical balance and transfer it into a clean glass vial.

-

Solvent Addition: Add the appropriate volume of chloroform to the vial. For a 10 mg/mL solution, add 1 mL of chloroform.

-

Dissolution: Secure the cap tightly and vortex the vial. Complete dissolution may require gentle warming and sonication.[1][2][3] Place the vial in an ultrasonic water bath for 5-10 minutes, or until the solid is completely dissolved.

-

Verification: Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

-

Storage: Store the primary stock solution in a tightly sealed glass vial at -80°C for long-term stability.[1][2][3]

Caption: Workflow for preparing a primary stock solution of this compound.

Protocol 2: Preparation of a Diluted Working Solution (Internal Standard Spiking Solution)

This working solution is diluted from the primary stock and is used for adding the internal standard to experimental samples. A typical concentration for a spiking solution might be 100 µg/mL.

Procedure:

-

Thaw: Remove the primary stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

-

Dilution Calculation: Determine the volume of the primary stock needed. For example, to prepare 1 mL of a 100 µg/mL working solution from a 10 mg/mL primary stock:

-

(V1) * (10,000 µg/mL) = (1000 µL) * (100 µg/mL)

-

V1 = 10 µL

-

-

Preparation: Pipette 10 µL of the primary stock solution into a new vial containing 990 µL of the desired solvent (e.g., chloroform or toluene[7]) to achieve a final volume of 1 mL.

-

Mixing: Vortex the working solution thoroughly to ensure homogeneity.

-

Aliquoting and Storage: Aliquot the working solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2][3] Store these aliquots at -20°C or -80°C.

Data Presentation

Table 2: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

|---|---|---|---|

| Chloroform | 25 mg/mL (37.93 mM) | Requires sonication and warming for complete dissolution. | [1][2][3] |

| Toluene | Not specified, but used as a vehicle for adding internal standards to samples. | - |[7] |

Table 3: Stock Solution Preparation Guide (Using Chloroform)

| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |

|---|---|---|---|

| 1 mM | 1.5171 mL | 7.5855 mL | 15.1711 mL |

| 5 mM | 0.3034 mL | 1.5171 mL | 3.0342 mL |

| 10 mM | 0.1517 mL | 0.7586 mL | 1.5171 mL |

Data derived from MedChemExpress.[1][2][3]

Table 4: Storage and Stability

| Form | Storage Temperature | Stability Period | Reference |

|---|---|---|---|

| Powder | -20°C | 3 years | [1][2][3] |

| 4°C | 2 years | [1][2][3] | |

| In Solvent | -20°C | 1 month | [1][2][3] |

| | -80°C | 6 months |[1][2][3] |

Experimental Workflow: Application as an Internal Standard

The following diagram illustrates the typical workflow for using the prepared this compound working solution as an internal standard in a quantitative MS experiment.

Caption: General workflow for sample analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cholesterol Stearate-d6 for Cellular Cholesterol Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] Studying the dynamics of cholesterol uptake is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. While fluorescently-tagged cholesterol analogs are commonly used, they may not perfectly mimic the behavior of native cholesterol.[2] The use of stable isotope-labeled compounds, such as Cholesterol Stearate-d6, coupled with mass spectrometry, offers a powerful and precise alternative for tracing the fate of cholesterol esters within cells.[3][4][5]

This compound is a deuterated form of cholesterol stearate, a common cholesterol ester.[6] The deuterium (B1214612) label allows for its distinction from endogenous, unlabeled cholesterol and its esters, enabling accurate quantification of uptake and subsequent metabolic processing. This mass-shift approach avoids the potential artifacts associated with bulky fluorescent tags and the safety concerns of radioactive labels.[4] This document provides a detailed protocol for a cholesterol uptake assay using this compound and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

This assay measures the uptake and subsequent hydrolysis of this compound by cultured cells.

-

Delivery: this compound is complexed with a carrier molecule (e.g., cyclodextrin (B1172386) or incorporated into lipoproteins) and delivered to the cells in culture.

-

Uptake: Cells internalize the cholesterol ester, primarily through endocytic pathways.

-

Hydrolysis: Inside the cell, the ester bond is cleaved by hydrolases (such as lysosomal acid lipase), releasing deuterated cholesterol (Cholesterol-d6) and stearic acid.[7][8][9]

-

Extraction & Analysis: Cellular lipids are extracted, and the quantities of both intact this compound and the resulting Cholesterol-d6 are measured using LC-MS/MS. This allows for the quantification of both the total amount of the tracer taken up and the extent of its intracellular processing.

Experimental Workflow

The overall workflow involves cell culture, treatment with the labeled cholesterol ester, lipid extraction, and finally, analysis by LC-MS/MS.

Caption: High-level experimental workflow for the cholesterol uptake assay.

Cellular Pathway of Cholesterol Ester Uptake

Cholesterol esters from lipoproteins are typically taken up by cells via endocytosis. The endosome matures and fuses with a lysosome, where lysosomal acid lipase (B570770) (LAL) hydrolyzes the cholesterol ester into free cholesterol and a fatty acid. The free cholesterol is then transported out of the lysosome by proteins like Niemann-Pick C1 (NPC1) to be used by the cell, for example, by being transported to the endoplasmic reticulum or the plasma membrane.[7][8]

Caption: Pathway of cholesterol ester uptake and intracellular processing.

Detailed Experimental Protocol

Materials:

-

This compound (M.W. 677.22)

-

Methyl-β-cyclodextrin (MβCD)

-

Cell culture medium (serum-free or low-serum for assay)

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells (e.g., macrophages like J774 or human fibroblasts)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v)[10]

-

Internal Standard (e.g., Cholesterol-d7)

-

LC-MS grade solvents (e.g., methanol, water, isopropanol, acetonitrile, formic acid, ammonium (B1175870) acetate)[11][12]

-

96-well or 6-well culture plates

Protocol Steps:

1. Preparation of this compound/MβCD Complex (5 mM Stock) a. Dissolve MβCD in serum-free medium to a final concentration of 100 mM. b. In a separate glass vial, dissolve this compound in chloroform (B151607). c. Evaporate the chloroform under a stream of nitrogen to form a thin lipid film. d. Add the MβCD solution to the lipid film. e. Sonicate or vortex vigorously until the lipid film is fully dissolved to form a clear solution. This is your loading complex. f. Further dilute this complex in serum-free medium to the desired working concentration (e.g., 50 µM).

2. Cell Seeding a. Seed cells in a 96-well or 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight in standard culture medium.

3. Cholesterol Uptake Assay a. On the day of the experiment, aspirate the culture medium from the cells. b. Wash the cells twice with sterile PBS to remove any residual serum.[10] c. Add the this compound working solution to the cells. Include control wells with medium only (no tracer) to serve as a blank. d. Incubate the cells for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

4. Cell Lysis and Lipid Extraction a. After incubation, aspirate the medium containing the tracer. b. Wash the cells three times with cold PBS to stop the uptake and remove any tracer adhering to the outside of the cells. c. Add the lipid extraction solvent (e.g., 200 µL of Hexane:Isopropanol for a 96-well plate) containing the internal standard (e.g., Cholesterol-d7) to each well. d. Incubate at room temperature for 30-60 minutes with gentle rocking.[10] e. Transfer the solvent (lipid extract) to a clean tube or a new 96-well plate. f. Evaporate the solvent to dryness under nitrogen or using a vacuum concentrator. g. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of Methanol:Chloroform 3:1 v/v with 10 mM ammonium acetate).[11]